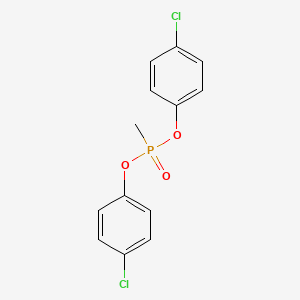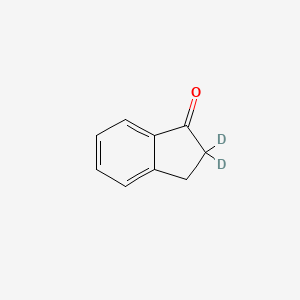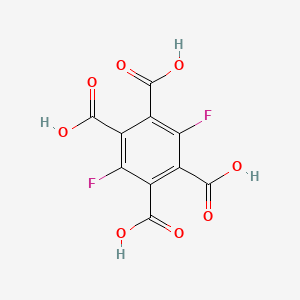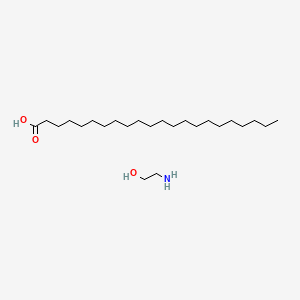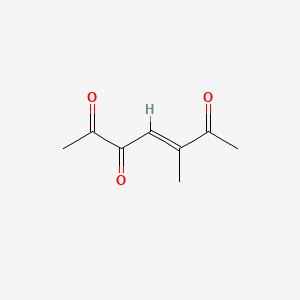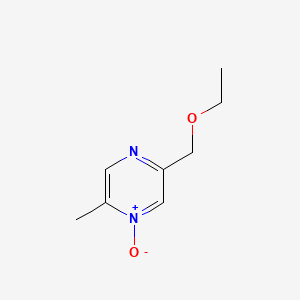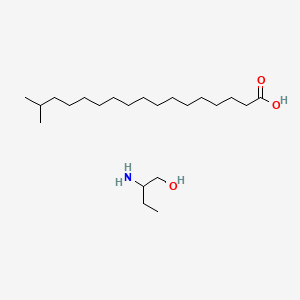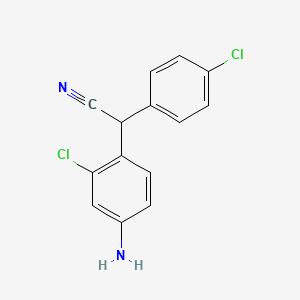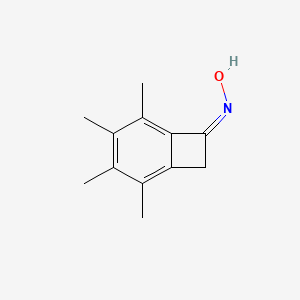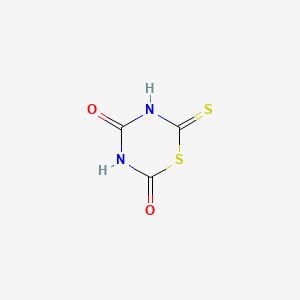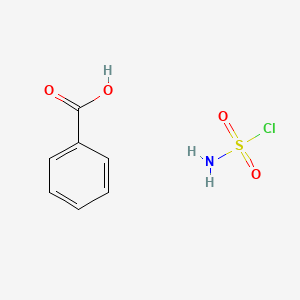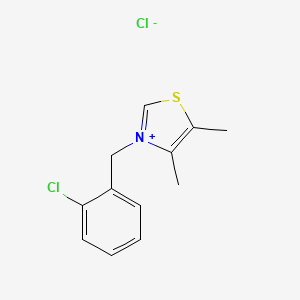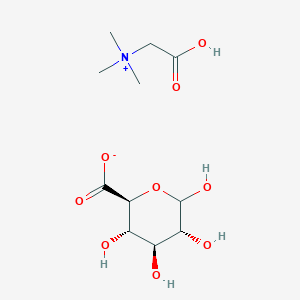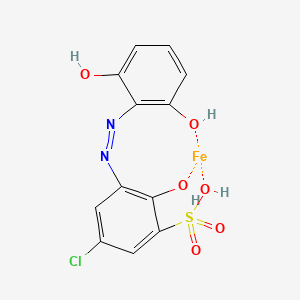
(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron is a complex compound with the molecular formula C12H6ClFeN2O6S and a molecular weight of 400.573 g/mol . This compound is known for its unique structure, which includes a chloro-substituted azo group and a sulfonated iron complex. It is primarily used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,6-dihydroxyaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-chloro-2-hydroxybenzenesulfonic acid under alkaline conditions to form the azo compound.
Complexation: Finally, the azo compound is reacted with an iron salt, such as ferric chloride, to form the iron complex.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced to form lower oxidation states of iron.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(III) complexes, while reduction may yield iron(II) complexes.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including its interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of (5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron involves its interaction with various molecular targets. The iron center can participate in redox reactions, influencing the activity of enzymes and other proteins. The azo group can interact with nucleophiles, leading to the formation of covalent bonds with biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulfonic acid: Similar structure but lacks the iron complex.
(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulfonamide: Similar structure with a sulfonamide group instead of a sulfonic acid group.
Uniqueness
The presence of the iron complex in (5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron makes it unique compared to other similar compounds.
Eigenschaften
CAS-Nummer |
94276-45-6 |
|---|---|
Molekularformel |
C12H9ClFeN2O6S |
Molekulargewicht |
400.57 g/mol |
IUPAC-Name |
5-chloro-3-[(2,6-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonic acid;iron |
InChI |
InChI=1S/C12H9ClN2O6S.Fe/c13-6-4-7(12(18)10(5-6)22(19,20)21)14-15-11-8(16)2-1-3-9(11)17;/h1-5,16-18H,(H,19,20,21); |
InChI-Schlüssel |
XVELRUUPMCILSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


